molecular formula C12H7N3O2 B578627 3-(4-Nitrophenyl)pyridine-2-carbonitrile CAS No. 1352318-13-8

3-(4-Nitrophenyl)pyridine-2-carbonitrile

Cat. No. B578627
M. Wt: 225.207
InChI Key: IUQDELCNNJFVHX-UHFFFAOYSA-N
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Description

“3-(4-Nitrophenyl)pyridine-2-carbonitrile” is a chemical compound with the molecular formula C12H7N3O2 . It is a compound that has been studied for its potential applications in various fields .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of “3-(4-Nitrophenyl)pyridine-2-carbonitrile” consists of a pyridine ring attached to a nitrophenyl group and a carbonitrile group . The InChI code for this compound is 1S/C12H7N3O2/c13-8-12-11 (2-1-7-14-12)9-3-5-10 (6-4-9)15 (16)17/h1-7H .


Physical And Chemical Properties Analysis

The molecular weight of “3-(4-Nitrophenyl)pyridine-2-carbonitrile” is 225.20 g/mol . It has a topological polar surface area of 82.5 Ų and a complexity of 322 . Other properties such as XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count are also provided .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research on pyridine derivatives, including compounds structurally related to 3-(4-Nitrophenyl)pyridine-2-carbonitrile, has provided insights into the importance of molecular structure and intermolecular interactions in determining the properties of these compounds. The study of hexahydrocycloocta[b]pyridine derivatives, for example, has shown how the nature of substituents on the pyridine ring influences intermolecular interactions, leading to various supramolecular motifs. These findings underscore the role of molecular structure in defining the physical and chemical properties of pyridine derivatives, which could be crucial for their applications in materials science and supramolecular chemistry (R. Vishnupriya et al., 2014).

Spectroscopic Analysis and Structural Features

Spectroscopic methods, including X-ray diffraction, FT-IR, and NMR, have been pivotal in analyzing the structural features of pyridine derivatives. These techniques offer valuable information on the arrangement of atoms and the types of intermolecular interactions present, which are essential for understanding the reactivity and potential applications of these compounds. For instance, the synthesis and structural analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile have revealed unique intermolecular hydrogen bonding patterns, which could influence the compound's behavior in chemical reactions and potential use in medicinal chemistry (Marina Tranfić et al., 2011).

Catalysis and Reactivity

The catalytic properties and reactivity of pyridine derivatives are of significant interest in synthetic chemistry. Studies have explored how the electronic and structural attributes of pyridine carbonitriles affect their behavior as ligands in metal complexes and their reactivity in various chemical transformations. These insights are crucial for developing new catalysts and synthetic methodologies that could be applied in the synthesis of complex organic molecules, pharmaceuticals, and materials (P. Segl′a & M. Jamnický, 1993).

Corrosion Inhibition

Pyridine derivatives have also been investigated for their potential as corrosion inhibitors, an application of immense practical value in industrial settings. Studies on compounds like 2-amino-3,5-dicarbonitrile-6-thio-pyridines have demonstrated their effectiveness in protecting metal surfaces from corrosive environments. Understanding the molecular basis of this inhibition can lead to the development of more efficient and environmentally friendly corrosion inhibitors for use in a wide range of industries (Sudheer & M. Quraishi, 2014).

Future Directions

The future directions for “3-(4-Nitrophenyl)pyridine-2-carbonitrile” are not explicitly mentioned in the retrieved papers .

properties

IUPAC Name

3-(4-nitrophenyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O2/c13-8-12-11(2-1-7-14-12)9-3-5-10(6-4-9)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQDELCNNJFVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718584
Record name 3-(4-Nitrophenyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)pyridine-2-carbonitrile

CAS RN

1352318-13-8
Record name 2-Pyridinecarbonitrile, 3-(4-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Nitrophenyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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